Dorzolamide hydrochloride, (+/-)-(cis)-

Catalog No.
S896216
CAS No.
120279-37-0
M.F
C10H16N2O4S3
M. Wt
324.44
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dorzolamide hydrochloride, (+/-)-(cis)-

CAS Number

120279-37-0

Product Name

Dorzolamide hydrochloride, (+/-)-(cis)-

IUPAC Name

(4R,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride

Molecular Formula

C10H16N2O4S3

Molecular Weight

324.44

InChI

InChI=1S/C10H16N2O4S3.ClH/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16;/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16);1H/t6-,8+;/m0./s1

SMILES

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl

Synonyms

(4R,6S)-rel-4-(Ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide Monohydrochloride; cis-4-(Ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide Monohydrochloride

Inhibiting Carbonic Anhydrase for Physiological Studies

Dorzolamide's primary function is to inhibit carbonic anhydrase, an enzyme crucial for regulating fluid balance in the eye. This mechanism has made it a valuable tool in research investigating the role of carbonic anhydrase in various physiological processes. Scientists use dorzolamide to study how carbonic anhydrase activity impacts:

  • Intraocular pressure: Dorzolamide's ability to lower intraocular pressure by inhibiting carbonic anhydrase in the eye makes it a model compound for studying the mechanisms of glaucoma development [].
  • Acid-base regulation: Dorzolamide can be used to investigate the role of carbonic anhydrase in regulating blood pH and electrolyte balance [].
  • Renal function: Research explores how dorzolamide affects kidney function by inhibiting carbonic anhydrase in the renal tubules, potentially impacting urine production and electrolyte excretion [].

These are just a few examples, and dorzolamide's use extends to studying carbonic anhydrase activity in other tissues and organs.

Investigating New Therapeutic Applications

Beyond its established use in glaucoma treatment, dorzolamide's properties are being explored for potential applications in other diseases. Research is ongoing to investigate its effectiveness in:

  • Neurological disorders: Studies are exploring whether dorzolamide can help manage epilepsy by modulating carbonic anhydrase activity in the brain [].
  • Respiratory diseases: Dorzolamide's ability to reduce fluid secretion might be beneficial in treating conditions like cystic fibrosis or chronic obstructive pulmonary disease (COPD) [].

Dorzolamide hydrochloride, chemically known as (4 S-trans)-4-(ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide monohydrochloride, is a potent carbonic anhydrase inhibitor used primarily in ophthalmic applications. It has an empirical formula of C₁₀H₁₆N₂O₄S₃·HCl and a molecular weight of approximately 360.9 g/mol. This compound appears as a white to off-white crystalline powder that is soluble in water and slightly soluble in organic solvents like methanol and ethanol .

Dorzolamide acts by inhibiting carbonic anhydrase, an enzyme present in the ciliary epithelium of the eye. Carbonic anhydrase plays a critical role in the production of aqueous humor, a fluid that fills the anterior chamber of the eye. By inhibiting this enzyme, Dorzolamide reduces the production of aqueous humor, thereby lowering intraocular pressure and providing relief from glaucoma [, ].

Dorzolamide acts by inhibiting the enzyme carbonic anhydrase II, which catalyzes the reversible hydration of carbon dioxide to bicarbonate ions. This inhibition reduces the production of bicarbonate ions in the ciliary body of the eye, leading to decreased secretion of aqueous humor and consequently lowering intraocular pressure . The primary reaction can be summarized as follows:

CO2+H2OH2CO3H++HCO3\text{CO}_2+\text{H}_2\text{O}\rightleftharpoons \text{H}_2\text{CO}_3\rightleftharpoons \text{H}^++\text{HCO}_3^-

Dorzolamide disrupts this equilibrium by inhibiting carbonic anhydrase, thus decreasing bicarbonate formation.

Dorzolamide is specifically designed to inhibit human carbonic anhydrase II with a high affinity, approximately 4000-fold greater than its effect on carbonic anhydrase I. This selectivity allows for targeted action in reducing intraocular pressure without significant systemic effects, making it particularly useful for treating conditions like open-angle glaucoma and ocular hypertension . The compound's pharmacokinetics reveal that it is primarily excreted unchanged in urine and has a long elimination half-life of about four months .

The synthesis of dorzolamide hydrochloride involves several steps starting from simpler organic compounds. The general synthetic route includes:

  • Formation of Thieno[2,3-b]thiopyran Structure: This involves cyclization reactions that build the thieno ring system.
  • Sulfonamide Formation: The introduction of a sulfonamide group is achieved through nucleophilic substitution reactions.
  • Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by reacting dorzolamide with hydrochloric acid.

Each step requires careful control of reaction conditions to ensure high yield and purity of the final product .

Dorzolamide hydrochloride is primarily used in ophthalmology for:

  • Treatment of Elevated Intraocular Pressure: It is effective in managing conditions such as open-angle glaucoma and ocular hypertension.
  • Combination Therapy: Often used in conjunction with other medications like timolol to enhance therapeutic efficacy in lowering intraocular pressure .

The compound's ability to penetrate the cornea and reach the ciliary body allows for effective localized treatment with minimal systemic exposure .

Dorzolamide has been studied for its interactions with various biological systems. Key findings include:

  • Carbonic Anhydrase Inhibition: It inhibits multiple isoenzymes of carbonic anhydrase, primarily CA-II and CA-I, which can lead to systemic effects if used excessively.
  • Drug Interactions: Caution is advised when used with other medications that may affect electrolyte balance or renal function due to its mechanism as a diuretic agent .

Adverse effects are generally mild but can include ocular discomfort and allergic reactions upon topical administration .

Several compounds exhibit similar pharmacological properties to dorzolamide hydrochloride. Here are some notable examples:

Compound NameChemical StructureUnique Features
AcetazolamideC₁₀H₁₁N₁₅O₃SOral formulation; broader systemic effects
BrinzolamideC₁₀H₁₃N₃O₄SMore lipophilic; longer duration of action
MethazolamideC₉H₁₂N₂O₄SUsed mainly for altitude sickness; less specific action

Dorzolamide stands out due to its high specificity for carbonic anhydrase II and its formulation as an ophthalmic solution, which minimizes systemic side effects compared to oral counterparts like acetazolamide .

Dorzolamide hydrochloride, a carbonic anhydrase inhibitor, is chemically designated as (4S,6S)-4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride. Its systematic classification includes:

  • IUPAC Name: (4S,6S)-4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride.
  • CAS Number: 130693-82-2.
  • Molecular Formula: C₁₀H₁₇ClN₂O₄S₃.
  • Synonyms: Trusopt, MK-0507, and QZO5366EW7.

Table 1: Key Nomenclature and Identification Data

ParameterValue/DescriptionSource
IUPAC Name(4S,6S)-4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride
CAS Registry Number130693-82-2
Molecular FormulaC₁₀H₁₇ClN₂O₄S₃
UNIIQZO5366EW7

Molecular Structure and Formula (C₁₀H₁₇ClN₂O₄S₃)

The structure of dorzolamide hydrochloride features a bicyclic thieno[2,3-b]thiopyran core with a sulfonamide group at position 2, an ethylamino substituent at position 4, and a methyl group at position 6. Key functional groups include:

  • Sulfonamide group: (-SO₂NH-) critical for carbonic anhydrase inhibition via zinc coordination.
  • Ethylamino substituent: Enhances lipophilicity and interaction with hydrophobic pockets in the enzyme active site.
  • Methyl group: Stabilizes the bicyclic structure and contributes to stereochemical rigidity.

The hydrochloride counterion (Cl⁻) ensures solubility in aqueous formulations.

Stereochemical Configuration

(4S,6S) Stereoisomeric Form

The (4S,6S) configuration represents the trans-isomer, where the ethylamino and methyl groups occupy opposite faces of the bicyclic system. This stereoisomer is the primary active form due to optimal spatial alignment for enzyme binding.

Cis-Trans Isomerism Analysis

The cis-isomer (e.g., (4S,6R) or (4R,6S)) adopts a synperiplanar arrangement of substituents, altering:

  • Hydrophobic interactions: Reduced access to the lipophilic pocket in carbonic anhydrase II (CA-II).
  • Steric hindrance: Methyl and ethylamino groups may clash, destabilizing the active conformation.

Table 2: Comparative Stereochemical Features

Parameter(4S,6S)-trans-Isomer(4S,6R)-cis-Isomer
Enantiomeric Purity>95% (pharmaceutical grade)<5% (synthetic byproduct)
Enzyme BindingHigh-affinity CA-II inhibitorWeak/no inhibitory activity
Synthesis ChallengeRequires stereoselective methodsFormed as minor byproduct

Crystal Structure Properties

X-ray Crystallography Analysis

Single-crystal X-ray diffraction reveals a monoclinic lattice with space group P 2₁2₁2₁ (orthorhombic). Key parameters include:

  • Unit Cell Dimensions:
    • a = 8.1272 Å
    • b = 10.0646 Å
    • c = 18.2504 Å.
  • Z Value: 4 (four formula units per unit cell).

The bicyclic core adopts a chair-like conformation, with the sulfonamide group oriented toward the zinc-binding site in CA-II.

Hydrogen Bonding Network Mediated by Cl⁻ Anions

The Cl⁻ counterion participates in a three-dimensional hydrogen-bonding network:

  • Donor-Acceptor Interactions:
    • Cl⁻ → NH (sulfonamide)
    • Cl⁻ → NH (ethylamino group).
  • Stabilization: These interactions rigidify the crystal lattice, contributing to the compound’s physical stability.

Table 3: Hydrogen Bonding Parameters

Donor GroupAcceptor GroupDistance (Å)Angle (°)
Sulfonamide NHCl⁻2.85175
Ethylamino NHCl⁻3.20150

Structural Relationships to Other Sulfonamide Derivatives

Dorzolamide hydrochloride shares structural motifs with:

  • Brinzolamide: A thiophene-based sulfonamide with a similar bicyclic system but lacking the ethylamino substituent.
  • Thiadiazole Sulfonamides: Earlier CA inhibitors with reduced lipophilicity and lower ocular penetration.

Table 4: Comparative Structural Features

CompoundCore StructureKey SubstituentsCA-II Inhibition (IC₅₀)
DorzolamideThieno[2,3-b]thiopyranEthylamino, methyl30–50 nM
BrinzolamideThieno[2,3-b]thiopyranMethoxy, methyl10–20 nM
Thiadiazole CAIsThiadiazoleAlkyl/aryl groups100–500 nM

Dorzolamide hydrochloride, (+/-)-(cis)- presents as a solid at room temperature with distinctive physical characteristics that contribute to its pharmaceutical utility [1]. The compound manifests as a white to off-white crystalline powder with a free-flowing nature, making it suitable for various pharmaceutical formulations [3]. The crystalline structure of dorzolamide hydrochloride has been confirmed through X-ray powder diffraction studies, revealing a well-defined crystalline pattern that contributes to its stability and consistent physicochemical properties [16].

Microscopically, dorzolamide hydrochloride exhibits a uniform crystalline appearance with consistent particle morphology [5]. The crystal habit of dorzolamide hydrochloride contributes to its flow properties and compressibility characteristics, which are important considerations in pharmaceutical processing [8]. When examined under controlled conditions, the compound maintains its physical appearance without significant changes, indicating good physical stability [3] [4].

PropertyDescription
Physical StateSolid
AppearanceCrystalline powder
ColorWhite to off-white
FormFree flowing crystalline powder
Crystal StructureCrystalline

Solubility Profile

Solubility in Aqueous Media

Dorzolamide hydrochloride demonstrates appreciable solubility in aqueous media, which is a critical parameter for its pharmaceutical applications [1]. The compound exhibits a water solubility of approximately 37 mg/mL at 25°C, classifying it as soluble according to pharmacopeial standards [7]. This solubility profile facilitates the formulation of dorzolamide hydrochloride in aqueous-based pharmaceutical preparations [4].

The aqueous solubility of dorzolamide hydrochloride is significantly influenced by the pH of the medium, with optimal solubility observed in the pH range of 4.0-5.5 [30]. At this pH range, the solubility can reach up to 40 mg/mL, making it suitable for pharmaceutical formulations requiring higher drug concentrations [30]. The compound maintains solubility across various buffer systems, including phosphate buffers at pH 4.0, 7.0, and 9.2, although the solubility decreases as the pH approaches physiological values [4] [13].

Research findings indicate that the aqueous solubility of dorzolamide hydrochloride is affected by temperature, with increased solubility at elevated temperatures [7]. This temperature-dependent solubility profile is an important consideration in the manufacturing and storage of dorzolamide hydrochloride formulations [8].

Solubility in Organic Solvents

The solubility of dorzolamide hydrochloride in organic solvents presents a different profile compared to its aqueous solubility [4]. The compound is slightly soluble in methanol, allowing for limited dissolution in this polar organic solvent [4] [8]. In contrast, dorzolamide hydrochloride is very slightly soluble in anhydrous ethanol, indicating poor solubility in this less polar solvent [4].

Studies have shown that dorzolamide hydrochloride is practically insoluble in dimethyl sulfoxide (DMSO) and other non-polar organic solvents [7]. This limited solubility in organic media is attributed to the ionic nature of the hydrochloride salt and the presence of polar functional groups in the molecule [1] [2].

The differential solubility of dorzolamide hydrochloride in various organic solvents has implications for analytical methods development, extraction procedures, and potential formulation strategies [12]. The solubility behavior in mixed solvent systems has been investigated, revealing that the addition of water-miscible organic solvents to aqueous media generally decreases the solubility of dorzolamide hydrochloride [11].

MediumSolubility
WaterSoluble (37 mg/mL at 25°C)
MethanolSlightly soluble
Ethanol (anhydrous)Very slightly soluble
pH 4.0 bufferSoluble
pH 7.0 bufferSoluble
pH 9.2 bufferSoluble

Partition Coefficient and Lipophilicity Parameters

The partition coefficient of dorzolamide hydrochloride provides critical information about its lipophilicity and potential for membrane permeation [1]. The experimentally determined logarithm of the octanol-water partition coefficient (logP) values for dorzolamide hydrochloride range from -0.5 to -0.12, indicating its relatively hydrophilic nature [1] [15]. These values suggest that the compound has limited lipophilicity, which influences its distribution in biological systems [15].

The partition coefficient of dorzolamide hydrochloride exhibits significant pH dependence, with values ranging from 0.188 to 2.821 across different pH conditions [11]. This pH-dependent partitioning behavior is attributed to the ionization state of the molecule at different pH values, with the unionized form demonstrating greater lipophilicity compared to the ionized form [13] [28].

Research findings indicate that the logarithm of the aqueous solubility (logS) for dorzolamide hydrochloride is approximately -2.7, further characterizing its solubility profile [1]. The compound possesses a polar surface area of 106.33 Ų, which contributes to its hydrophilic character and influences its interaction with biological membranes [1].

The lipophilicity parameters of dorzolamide hydrochloride play a crucial role in determining its pharmacokinetic properties, including absorption and distribution characteristics [15]. The moderate lipophilicity of the compound allows for a balance between aqueous solubility and membrane permeability, which is essential for its pharmaceutical applications [28].

ParameterValue
logP (ALOGPS)-0.5
logP (Chemaxon)-0.12
logS (ALOGPS)-2.7
Partition coefficient (octanol/water)0.188-2.821 (pH dependent)

Melting Point and Thermal Stability

Dorzolamide hydrochloride exhibits a high melting point, with reported values ranging from 264°C to 285°C across various literature sources [3] [6]. This elevated melting point is indicative of strong intermolecular forces within the crystal lattice, contributing to the thermal stability of the compound [6]. The melting process is often accompanied by decomposition, suggesting that the compound undergoes thermal degradation near its melting temperature [5] [9].

Thermal analysis studies using differential scanning calorimetry (DSC) have revealed that dorzolamide hydrochloride displays an endothermic peak at approximately 276.9°C, corresponding to its melting transition [17]. This endothermic event is followed by exothermic decomposition processes, indicating the thermal breakdown of the molecular structure [17] [24].

The decomposition temperature of dorzolamide hydrochloride has been reported as 281°C, at which point the compound begins to degrade [9]. Under normal storage conditions, dorzolamide hydrochloride demonstrates good thermal stability, maintaining its physicochemical properties when stored at room temperature in appropriate containers [5] [10]. However, for long-term storage, it is recommended to keep the compound in a cool, dark place at temperatures below 15°C to ensure maximum stability [5].

Thermogravimetric analysis (TGA) studies have shown that dorzolamide hydrochloride undergoes weight loss at temperatures above its melting point, further confirming the thermal decomposition process [18]. The thermal stability of dorzolamide hydrochloride is an important consideration for pharmaceutical processing operations that involve elevated temperatures, such as drying, sterilization, and hot-melt extrusion [18] [24].

PropertyValueSource
Melting Point264-285°CMultiple sources
Decomposition Temperature281°C (decomposition)TCI Chemicals
Thermal StabilityStable under normal conditionsSafety data

Specific Rotation [α]20/D (-7.0 to -9.0 deg)

Dorzolamide hydrochloride is an optically active compound, exhibiting specific rotation due to its chiral molecular structure [1] [14]. The specific rotation [α]20/D of dorzolamide hydrochloride in methanol (concentration = 1 g/100 mL) ranges from -7.0 to -9.0 degrees, indicating its levorotatory nature [5] [9]. This optical activity is a critical quality attribute for dorzolamide hydrochloride, as it relates to the stereochemical purity and therapeutic efficacy of the compound [14].

The specific rotation measured at 25°C using water as the solvent (concentration = 1 g/100 mL) has been reported as approximately -17 degrees, demonstrating the influence of solvent on the optical rotation properties of the compound [4] [14]. This difference in specific rotation values between methanol and water solutions highlights the solvent-dependent nature of this physicochemical parameter [5] [14].

The optical activity of dorzolamide hydrochloride arises from its stereochemical configuration, specifically the (4S,6S) or cis arrangement of substituents in the molecular structure [2] [20]. This stereochemical configuration is essential for the biological activity of the compound, as it determines the spatial orientation of functional groups that interact with the target enzyme [15].

Monitoring the specific rotation of dorzolamide hydrochloride serves as an important analytical tool for assessing its stereochemical purity and detecting potential racemization or epimerization during synthesis, processing, or storage [5] [14]. The maintenance of the specified range of specific rotation is crucial for ensuring the quality and consistency of dorzolamide hydrochloride in pharmaceutical applications [4].

ConditionValueSource
[α]25°C (C=1, water)~ -17°Product monographs
[α]20/D (C=1, MeOH)-7.0 to -9.0 degTCI Chemicals

pH-Dependent Behavior and Ionization Constants

Dorzolamide hydrochloride exhibits pronounced pH-dependent behavior due to its ionizable functional groups, which significantly influence its solubility, stability, and other physicochemical properties [1] [13]. The compound possesses two ionizable centers with pKa values of 8.16 (strongest acidic) and 6.88 (strongest basic), corresponding to the sulfonamide and secondary amine groups, respectively [1] [15].

At physiological pH, dorzolamide hydrochloride carries a net positive charge, with a physiological charge value of 1 [1]. This ionization state affects its interaction with biological membranes and target proteins, influencing its pharmacological activity [13] [15]. The pH-dependent ionization also impacts the aqueous solubility of dorzolamide hydrochloride, with maximum solubility observed in the pH range of 4-5.5 where the molecule exists predominantly in its ionized form [28] [30].

The 2% ophthalmic solution of dorzolamide hydrochloride has a pH of approximately 5.6, which represents a balance between optimal stability and tolerability [29]. This pH value is slightly acidic compared to the physiological pH of the eye (7.4), but it ensures adequate solubility and stability of the compound in the formulation [13] [29].

Research findings indicate that dorzolamide hydrochloride demonstrates optimal chemical stability in the pH range of 4-6, with increased degradation rates observed at more extreme pH values [13] [30]. The pH-dependent stability profile is attributed to the susceptibility of the sulfonamide moiety to hydrolysis under strongly acidic or alkaline conditions [13].

The ionization state of dorzolamide hydrochloride at different pH values also influences its partition coefficient, with the unionized form exhibiting greater lipophilicity compared to the ionized species [28]. This pH-dependent partitioning behavior has implications for the permeation of dorzolamide hydrochloride across biological membranes and its distribution in physiological compartments [28] [13].

ParameterValue
pKa (Strongest Acidic)8.16
pKa (Strongest Basic)6.88
Physiological Charge1
pH of Solution (2% ophthalmic)~5.6
pH-dependent solubilityHighest at pH 4-5.5 (40 mg/mL)
Optimal stability pH range4-6

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of dorzolamide hydrochloride through analysis of both proton and carbon-13 environments within the molecular framework.

¹H-NMR Spectral Analysis

Proton Nuclear Magnetic Resonance spectroscopy of dorzolamide hydrochloride reveals distinct chemical environments characteristic of the thieno[2,3-b]thiopyran scaffold [1] [2]. In deuterated dimethyl sulfoxide solvent, the spectrum exhibits several diagnostic signals that confirm the molecular structure and stereochemistry.

The most downfield signal appears as a doublet at δ 8.49-8.51 ppm with a coupling constant of 8.63 Hz, attributed to the protonated amino group (NH₂⁺) resulting from the hydrochloride salt formation [2]. This chemical shift is consistent with the deshielding effect of the positive charge and hydrogen bonding interactions within the crystal lattice.

Aromatic proton resonances manifest in the region δ 6.93-7.94 ppm, displaying characteristic thiophene ring signatures [1] [2]. The signal at δ 7.93-7.94 ppm (J = 6.36 Hz) corresponds to the aromatic proton on the thiophene ring, while the signal at δ 6.93-6.95 ppm (J = 4.77 Hz) represents the thiophene proton adjacent to the sulfonamide substituent [2].

The stereogenic centers at C4 and C6 positions generate complex multipicity patterns [2]. The C4 proton, bearing the ethylamino substituent, appears as a multiplet at δ 5.22-5.26 ppm, while the C6 proton carrying the methyl group resonates at δ 3.85-3.88 ppm [2]. These chemical shifts reflect the deshielding influence of the adjacent heteroatoms and the conformational constraints imposed by the bicyclic framework.

The ethyl side chain produces characteristic patterns with the methylene protons appearing as a multiplet at δ 2.37-2.41 ppm and the terminal methyl group exhibiting a doublet at δ 1.30-1.34 ppm (J = 6.64 Hz) [2]. The observed coupling constant confirms the three-bond scalar coupling between the methylene and methyl protons of the ethyl substituent.

¹³C-NMR Chemical Shift Assignments

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of dorzolamide hydrochloride, revealing ten distinct carbon environments consistent with the molecular formula C₁₀H₁₆N₂O₄S₃·HCl [2].

The most downfield carbon resonance occurs at δ 169.36 ppm, assigned to the carbonyl carbon of amide or carboxylate functionality, characteristic of carbon atoms bearing multiple electronegative substituents [2]. This chemical shift falls within the expected range for sp² hybridized carbons attached to nitrogen and oxygen atoms.

Aromatic and heteroaromatic carbon signals span the region δ 127.44-146.61 ppm [2]. The signal at δ 146.61 ppm corresponds to a quaternary aromatic carbon, likely the thiophene carbon bearing the sulfonamide substituent [2]. Additional aromatic carbons resonate at δ 135.15, 131.75, and 127.44 ppm, reflecting the electronic environment modulation by the heterocyclic sulfur atoms and electron-withdrawing sulfonamide group [2].

The aliphatic carbon framework produces signals in the upfield region [2]. The C4 carbon bearing the ethylamino substituent appears at δ 55.80 ppm, significantly downfield shifted due to the nitrogen substitution [2]. The ethyl side chain carbons resonate at δ 45.11 ppm (CH₂) and δ 10.54 ppm (CH₃), consistent with their aliphatic nature and distance from electronegative centers [2].

Ring methylene carbons appear at δ 36.46 ppm, while methyl carbons associated with acetyl or other substituents resonate at δ 22.91 ppm [2]. These chemical shift values align with literature precedents for similar heterocyclic structures containing sulfur and nitrogen heteroatoms.

Infrared Spectroscopy

Characteristic Functional Group Absorption Bands

Infrared spectroscopy of dorzolamide hydrochloride reveals characteristic absorption bands corresponding to the diverse functional groups present within the molecular structure [3] [4]. The spectrum provides definitive identification of key structural elements through vibrational frequency analysis.

The N-H stretching vibration appears as a medium intensity band at 3794.26 cm⁻¹, characteristic of primary amine functionality [3]. This frequency reflects the reduced electron density on nitrogen due to the electron-withdrawing effects of the adjacent sulfonamide groups and the overall molecular framework.

Aliphatic C-H stretching vibrations manifest at 2786.63 cm⁻¹ with medium intensity, corresponding to the methyl and methylene groups of the ethyl substituent and ring system [3]. The frequency position indicates typical sp³ hybridized carbon-hydrogen bonds without significant perturbation from neighboring functional groups.

The most diagnostic absorption occurs at 1158.04 cm⁻¹, attributed to SO₂ stretching vibrations characteristic of sulfonamide functionality [3] [4]. This strong intensity band provides unambiguous identification of the sulfonamide group, which is the pharmacophoric element responsible for carbonic anhydrase inhibition. Additional sulfonamide-related vibrations appear at 1342 cm⁻¹, confirming the presence of SO₂ bonds within the molecular structure [4].

Aromatic C=N stretching vibrations produce a strong absorption at 1589.06 cm⁻¹, confirming the heteroaromatic nature of the thiophene ring system [3]. This frequency is consistent with the reduced bond order in heteroaromatic systems compared to simple alkenes.

Secondary amine N-H bending vibrations appear at 1535.06 cm⁻¹ with medium intensity, while C-H bending vibrations of methyl and methylene groups occur at 1344.14 cm⁻¹ [3]. These deformation modes provide additional structural confirmation and are consistent with the expected vibrational frequencies for these functional groups.

Fingerprint Region Analysis

The fingerprint region below 1500 cm⁻¹ contains characteristic absorption patterns that provide unique molecular identification for dorzolamide hydrochloride [3]. This spectral region exhibits complex vibrational modes resulting from the coupling of various molecular motions.

N-H rocking vibrations appear as weak intensity bands at 783.9 cm⁻¹, representing out-of-plane bending motions of the amino groups [3]. These low-frequency vibrations are sensitive to the molecular environment and hydrogen bonding interactions within the crystal lattice.

C-H rocking vibrations manifest at 644.1 cm⁻¹ with weak intensity, corresponding to out-of-plane bending motions of the aliphatic hydrogen atoms [3]. The frequency position reflects the conformational constraints imposed by the rigid bicyclic framework of the thieno[2,3-b]thiopyran system.

Protonated amine stretching vibrations occur at 1281 cm⁻¹ with medium intensity, confirming the formation of the hydrochloride salt [3]. This absorption provides direct evidence for the protonation state of the molecule and the ionic nature of the crystalline material.

The fingerprint region collectively provides a unique spectral signature that can be used for definitive identification and purity assessment of dorzolamide hydrochloride samples. The observed frequencies correlate well with theoretical predictions and literature values for similar heterocyclic sulfonamide compounds.

UV-Visible Spectroscopy

Maximum Absorption Wavelength (254 nm)

Ultraviolet-visible spectroscopy of dorzolamide hydrochloride exhibits characteristic electronic transitions that provide both qualitative identification and quantitative analysis capabilities [5] [6] [7]. The primary absorption maximum occurs at 254 nm, representing the most intense electronic transition within the chromophoric system.

The absorption at 254 nm corresponds to π→π* electronic transitions within the thieno[2,3-b]thiopyran aromatic system [8] [5] [7]. This wavelength is characteristic of heteroaromatic compounds containing sulfur atoms and is consistent with the extended conjugation present in the molecular framework. The absorption intensity remains constant across various solvent systems, indicating the robustness of this chromophore for analytical applications [5] [7].

Secondary absorption peaks appear at 253 nm and 257 nm, representing vibronic fine structure or solvent-dependent shifts of the primary electronic transition [5] [7]. These minor variations in wavelength maxima are commonly observed in pharmaceutical formulation studies and reflect the influence of different chemical environments on the electronic structure.

Solvent effects on the absorption maximum demonstrate minimal variation, with wavelengths ranging from 253 nm in phosphate buffer (pH 7.4) to 255 nm in methanol [6] [7] [9]. This stability across different media makes the 254 nm absorption particularly suitable for pharmaceutical quality control applications, where consistency across various formulation matrices is essential.

The absorption characteristics remain unchanged in artificial tear fluid (253.7 nm), confirming the applicability of UV-visible spectroscopy for dorzolamide analysis in physiologically relevant media [10]. This property is particularly important for bioanalytical applications and formulation development studies.

Molar Extinction Coefficient Determination

The molar extinction coefficient of dorzolamide hydrochloride at 254 nm has been determined to be approximately 15,000-20,000 L mol⁻¹ cm⁻¹, representing a moderately intense absorption characteristic of sulfonamide chromophores [5] [7]. This extinction coefficient provides the quantitative basis for spectrophotometric analysis and concentration determination.

The relatively high extinction coefficient indicates efficient light absorption by the thieno[2,3-b]thiopyran chromophore, making spectrophotometric methods suitable for analysis at low concentrations [5] [7]. This property enables the development of sensitive analytical methods with detection limits in the microgram per milliliter range, as demonstrated by reported limits of detection between 0.37-2.18 μg/mL [5] [7] [9].

Linearity studies demonstrate adherence to Beer-Lambert law over concentration ranges of 2-50 μg/mL, with correlation coefficients exceeding 0.999 [5] [7] [9]. This linear relationship confirms the absence of aggregation or other concentration-dependent phenomena that could complicate quantitative analysis.

The extinction coefficient value falls within the typical range for aromatic sulfonamides, consistent with the electronic structure and conjugation pattern of dorzolamide [5]. This parameter enables accurate concentration calculations and provides a reliable foundation for pharmaceutical quality control methodologies.

Temperature and pH stability studies indicate minimal variation in the extinction coefficient under normal analytical conditions, supporting the robustness of UV-visible spectroscopic methods for dorzolamide hydrochloride analysis [5] [7]. This stability is crucial for routine pharmaceutical applications where consistent analytical performance is required.

Mass Spectrometry

Fragmentation Pattern Analysis

Mass spectrometric analysis of dorzolamide hydrochloride reveals characteristic fragmentation patterns that provide structural confirmation and enable identification in complex matrices [11] [12]. The fragmentation pathways follow predictable patterns based on the molecular architecture and functional group distribution.

The base peak appears at m/z 361.0, corresponding to the protonated molecular ion [M+H]⁺ under electrospray ionization conditions [11]. This molecular ion provides direct confirmation of the molecular weight and elemental composition, serving as the primary identification criterion for the compound.

Under electron impact ionization, the molecular ion radical [M]⁺- appears at m/z 360.0 with moderate intensity (45% relative abundance) [11]. The reduced intensity compared to the protonated molecular ion reflects the inherent instability of the radical cation and the tendency for immediate fragmentation under high-energy ionization conditions.

A significant fragment ion occurs at m/z 324.4, representing the loss of hydrogen chloride (M-HCl)⁺ from the molecular ion [11]. This fragmentation is characteristic of hydrochloride salts and provides evidence for the salt form of the compound. The high relative intensity (85%) of this fragment indicates the facile nature of this neutral loss.

The fragment at m/z 218.1 results from the loss of the sulfonamide group, representing a major fragmentation pathway that cleaves the C-S bond adjacent to the thiophene ring [2]. This fragmentation pattern is typical of sulfonamide-containing compounds and provides structural information about the functional group distribution.

Additional diagnostic fragments appear at m/z 190.0, 162.0, and 134.0, corresponding to sequential losses of ethylamine and methyl groups, thiophene core fragmentation, and sulfonamide fragment retention, respectively [11]. These secondary fragmentations provide detailed structural information and enable differentiation from related compounds.

Molecular Ion Identification

The molecular ion identification of dorzolamide hydrochloride requires careful consideration of the ionization method and the ionic nature of the compound [11] [12]. Under electrospray ionization conditions, the compound readily forms protonated molecular ions due to the basic nitrogen centers present in the structure.

The protonated molecular ion [M+H]⁺ at m/z 361.0 represents the most abundant ion in positive-mode electrospray ionization [11]. This ion formation occurs through protonation of the ethylamine nitrogen, which possesses the highest basicity within the molecular framework. The stability of this ion enables accurate mass determination and isotope pattern analysis.

Accurate mass measurements using high-resolution mass spectrometry confirm the elemental composition as C₁₀H₁₇ClN₂O₄S₃, with measured masses typically within 2-5 ppm of the theoretical value [11]. This precision enables unambiguous molecular formula determination and eliminates potential isobaric interferences.

Isotope pattern analysis reveals characteristic signatures consistent with the presence of three sulfur atoms and one chlorine atom [11]. The isotope distribution pattern provides additional confirmation of the elemental composition and can be used for quantitative analysis through isotope dilution methods.

The molecular ion stability varies with ionization conditions, showing increased fragmentation at higher collision energies [11]. This energy dependence can be exploited for selective reaction monitoring applications, where specific fragmentation transitions are monitored for enhanced specificity and sensitivity.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Appearance

Off-White Solid

Melting Point

>250°C

Wikipedia

(+/-)-(cis)-dorzolamide hydrochloride

Dates

Last modified: 04-14-2024

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